molecular formula C9H10BrNO2 B3222604 Methyl (2R)-2-amino-2-(4-bromophenyl)acetate CAS No. 1213914-40-9

Methyl (2R)-2-amino-2-(4-bromophenyl)acetate

Cat. No. B3222604
CAS RN: 1213914-40-9
M. Wt: 244.08 g/mol
InChI Key: YERRTOUSFSZICJ-MRVPVSSYSA-N
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Description

Methyl (2R)-2-amino-2-(4-bromophenyl)acetate , also known as methyl 2-(2-bromophenyl)acetate , is an organic compound. It belongs to the class of phenylacetic acid derivatives and contains a bromine atom in the para position. The molecular formula is C9H9BrO2 , and its molar mass is approximately 229.07 g/mol .


Synthesis Analysis

The synthesis of methyl 2-(2-bromophenyl)acetate involves the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution. It can be prepared by treating phenylacetic acid with bromine and mercuric oxide, resulting in a mixture of 2- and 4-isomers. Fractional crystallization isolates the 4-isomer . Alternatively, it can be synthesized by condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis with sodium hydroxide .


Chemical Reactions Analysis

  • Fischer Esterification : Methyl 4-bromophenylacetate is synthesized from 4-bromophenylacetic acid by refluxing it with methanol acidified with sulfuric acid .
  • Hydrazone Derivatives : Refluxing the methyl ester with hydrazine yields the hydrazone derivative 2-(4-bromophenyl)acetohydrazide . Further hydrazone derivatives are formed by condensing the simple hydrazone with aldehydes, resulting in double bonds with the second nitrogen .

properties

IUPAC Name

methyl (2R)-2-amino-2-(4-bromophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,11H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERRTOUSFSZICJ-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1=CC=C(C=C1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2R)-2-amino-2-(4-bromophenyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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